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Compound of Interest

Compound Name: (r)-(+)-2,3-Dimethylpentane

Cat. No.: B15186406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial characterization of

(R)-(+)-2,3-Dimethylpentane, a chiral branched alkane. As one of the simplest chiral alkanes,

its proper identification and characterization are fundamental for its use in various research and

development applications, including as a solvent, in stereochemical studies, or as a reference

material. This guide details its physicochemical properties, spectroscopic profile, and the

requisite experimental protocols for its analysis.

Physicochemical and Chiroptical Properties
(R)-(+)-2,3-Dimethylpentane is a colorless, flammable liquid.[1][2] Its key physical and

chiroptical properties are summarized below. Data for the racemic mixture are included for

comparison, as enantiomer-specific data for certain properties are not always available.[3]
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Property
(R)-(+)-2,3-
Dimethylpentane

Racemic 2,3-
Dimethylpentane

Source(s)

Molecular Formula C₇H₁₆ C₇H₁₆ [1]

Molecular Weight 100.20 g/mol 100.20 g/mol [1]

CAS Number 54665-46-2 565-59-3 [1]

Appearance Colorless liquid Colorless liquid [1][2]

Boiling Point Not specified 89-90 °C [2]

Density Not specified 0.695 g/mL at 25 °C [2]

Refractive Index

(n20/D)
Not specified 1.392 [2]

Optical Rotation Dextrorotatory (+) Optically inactive [1]

Specific Rotation [α]

Value not readily

available in cited

literature

0° N/A

Spectroscopic Data Profile
The spectroscopic profile is essential for the structural confirmation of 2,3-dimethylpentane.

The spectra for the (R) and (S) enantiomers are identical in an achiral environment.
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Spectroscopic Technique
Characteristic Features for
2,3-Dimethylpentane

Source(s)

¹H NMR

Complex multiplets in the

alkane region (~0.8-1.7 ppm)

corresponding to the various

methyl, methylene, and

methine protons.

[4]

¹³C NMR

Multiple signals in the alkane

region (~10-40 ppm)

corresponding to the unique

carbon atoms in the molecule.

[4]

Infrared (IR) Spectroscopy

Strong C-H stretching

absorptions (2880-2940 cm⁻¹);

Strong C-H deformation

absorptions (1365-1480 cm⁻¹).

The fingerprint region (<1500

cm⁻¹) is unique for

identification.

[4]

Mass Spectrometry (GC-MS)

Molecular ion (M⁺) peak may

be of low abundance.

Characteristic fragmentation

pattern for branched alkanes.

[5]

Toxicological and Safety Information
As a volatile and flammable alkane, (R)-(+)-2,3-Dimethylpentane requires careful handling in

a laboratory setting.

Hazards: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

Causes skin irritation and may cause drowsiness or dizziness. Very toxic to aquatic life with

long-lasting effects.[6]

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a

well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid
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release to the environment.[6]

First Aid: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.

In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air

and keep comfortable for breathing.[6]

Experimental Protocols
Detailed methodologies for the essential characterization experiments are provided below.

Optical Rotation Measurement (Polarimetry)
This procedure determines the magnitude and direction of optical rotation, a critical parameter

for confirming the enantiomeric identity.

Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm)

to warm up until a stable light source is achieved.[7]

Blank Measurement: Fill a clean polarimeter cell (e.g., 1 dm path length) with the solvent to

be used for the sample (e.g., hexane or ethanol). Place the cell in the polarimeter and zero

the instrument. This corrects for any rotation caused by the solvent or the cell itself.

Sample Preparation: Prepare a solution of (R)-(+)-2,3-Dimethylpentane of a known

concentration (c, in g/100 mL).[2] For example, accurately weigh approximately 1 g of the

compound and dissolve it in the chosen solvent in a 100 mL volumetric flask.

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution,

then fill the cell, ensuring no air bubbles are in the light path. Place the cell in the instrument

and record the observed rotation (α) in degrees.

Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law:[2] [α] = α /

(l × c)

α = observed rotation in degrees

l = path length of the cell in decimeters (dm)

c = concentration in g/100 mL
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NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the acquisition of nuclear magnetic resonance spectra for structural

elucidation.

Sample Preparation: For a volatile liquid like 2,3-dimethylpentane, prepare a sample by

dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters for a small molecule include a 30-45° pulse angle and a relaxation

delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase

correction, and baseline correction.

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans will be required compared to the ¹H spectrum.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds to

ensure quantitative detection of all carbon types.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).
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Fourier-Transform Infrared (FTIR) Spectroscopy
This method identifies the functional groups present in the molecule based on the absorption of

infrared radiation.

Sample Preparation (Neat Liquid/Thin Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of neat (undiluted) (R)-(+)-2,3-Dimethylpentane onto the surface of

one salt plate.

Place the second salt plate on top, gently spreading the liquid into a thin, uniform film

between the plates.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O

and CO₂ signals.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis: Analyze the resulting spectrum for characteristic alkane peaks, such as C-H

stretching and bending vibrations.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the compound from any potential impurities and provides information on its

molecular weight and fragmentation pattern.

Sample Preparation: Prepare a dilute solution of (R)-(+)-2,3-Dimethylpentane (e.g., ~100

ppm) in a volatile solvent such as hexane or dichloromethane.

Instrument Setup:
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Use a GC equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms).

Set an appropriate temperature program. For a volatile compound like 2,3-

dimethylpentane, this might be an initial temperature of 40-50°C, held for 1-2 minutes,

followed by a ramp of 10-20°C/min to a final temperature of 150-200°C.

Set the carrier gas (typically Helium) flow rate.

For the mass spectrometer, use Electron Ionization (EI) at a standard energy of 70 eV. Set

the mass analyzer to scan a range appropriate for the compound (e.g., m/z 35-150).

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into

the heated GC inlet. The GC will separate the components, which then enter the mass

spectrometer for ionization and detection.

Data Analysis:

Examine the gas chromatogram to determine the retention time and purity of the

compound.

Analyze the mass spectrum of the corresponding peak. Identify the molecular ion peak (if

present) and major fragment ions. Compare the spectrum to a reference library (e.g.,

NIST) for confirmation.

Visualizations
The following diagrams illustrate the logical workflow for characterization and the relationship

between analytical techniques and the information they provide.
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Caption: Experimental workflow for the initial characterization of (R)-(+)-2,3-Dimethylpentane.
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Caption: Relationship between analytical techniques and the structural information they

provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,3-Dimethylpentane, (R)- | C7H16 | CID 638047 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chem.libretexts.org [chem.libretexts.org]

3. 2,3-Dimethylpentane - Wikipedia [en.wikipedia.org]

4. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting
no functional groups present finger print for identification of 2,3-dimethylpentane image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5. 2,3-Dimethylpentane | C7H16 | CID 11260 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. masterorganicchemistry.com [masterorganicchemistry.com]

7. ▷ InChI Key Database ⚛️ | (3R)-2,3-dimethylpentane [inchikey.info]

To cite this document: BenchChem. [Initial Characterization of (R)-(+)-2,3-Dimethylpentane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15186406#initial-characterization-of-r-2-3-
dimethylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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